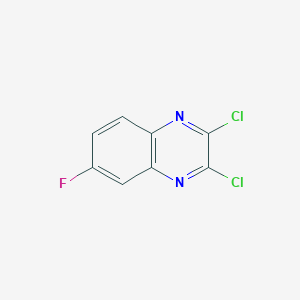

![molecular formula C11H16N2O5S B1353046 1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]- CAS No. 80459-17-2](/img/structure/B1353046.png)

1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

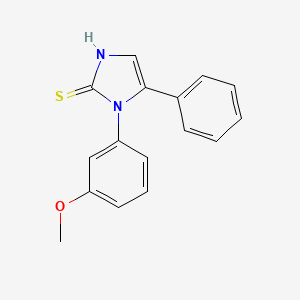

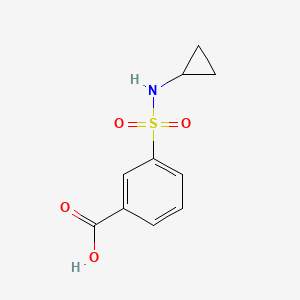

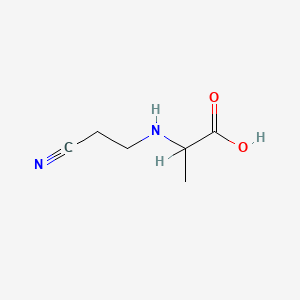

Molecular Structure Analysis

The molecular structure of this compound consists of a propanesulfonic acid backbone with an ethyl(3-hydroxy-4-nitrosophenyl)amino group attached to the third carbon. The molecular weight of this compound is 288.32 g/mol.Scientific Research Applications

Subheading Influence of TAPS on Lead Solutions

Research demonstrates that [(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)amino]-1-propanesulfonic acid (TAPS) affects solutions containing lead(II), explored through methods like direct current polarography and glass electrode potentiometry. The study focused on the correct Pb-TAPS-OH model and the stability constants for their interactions, providing a detailed model with specific stability constants for various compounds. The comparative strength of complexation between TAPS and a structurally related buffer, TAPSO, with lead was also discussed, highlighting the interaction dynamics between these compounds and lead ions in solution (Machado et al., 2007).

Conductivity Enhancement in Solar Cells

Subheading Role of Sulfonic Acid in PEDOTPSS Film

Research conducted in 2018 discovered that 3-Hydroxy-1-propanesulfonic acid (HPSA) significantly improves the conductivity of poly(3,4-ethylenedioxythiophene):poly (styrene sulfonate) (PEDOT:PSS) films. When applied as a modification layer on PEDOT:PSS film through spin-coating, HPSA enhanced conductivity by about 1400 times compared to the unmodified form. This conductivity boost allowed the use of PEDOT:PSS/HPSA bilayer film as a transparent electrode in ITO-free polymer solar cells, showcasing comparable performance to traditional ITO-based devices. This breakthrough underscores the potential of sulfonic acid modifications in enhancing the performance of solar energy technologies (Zhao et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

3-(N-ethyl-3-hydroxy-4-nitrosoanilino)propane-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-2-13(6-3-7-19(16,17)18)9-4-5-10(12-15)11(14)8-9/h4-5,8,14H,2-3,6-7H2,1H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGXXEGJJMEZMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCS(=O)(=O)O)C1=CC(=C(C=C1)N=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407696 |

Source

|

| Record name | AG-H-23481 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80459-17-2 |

Source

|

| Record name | AG-H-23481 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.